molecular formula C11H22N2O3 B13553021 tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate

tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate

Cat. No.: B13553021
M. Wt: 230.30 g/mol
InChI Key: QONPWRYRUWHSNW-UHFFFAOYSA-N
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Description

tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is a derivative of carbamate, a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, facilitating selective reactions .

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It helps in understanding the interaction between enzymes and carbamate derivatives .

Medicine: In medicinal chemistry, tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate is explored for its potential therapeutic properties. It is investigated for its role in drug design and development .

Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals. It is used in the formulation of pesticides and herbicides .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate involves its interaction with specific molecular targets. The compound acts as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site. This inhibition can modulate biochemical pathways and affect cellular functions .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate is unique due to its specific oxolane ring structure, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with molecular targets, making it valuable in various applications .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[3-(methylaminomethyl)oxolan-3-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(7-12-4)5-6-15-8-11/h12H,5-8H2,1-4H3,(H,13,14)

InChI Key

QONPWRYRUWHSNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)CNC

Origin of Product

United States

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